molecular formula C18H24N2O2 B5685429 2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol

2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol

Cat. No.: B5685429
M. Wt: 300.4 g/mol
InChI Key: BEKHEXDMXPSZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMQ, and it is a quinoline derivative. MMQ has been studied extensively for its ability to modulate certain biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of MMQ is not fully understood, but it is believed to involve the modulation of certain ion channels and enzymes in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel and acetylcholinesterase enzyme. This leads to a decrease in the activity of these molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
MMQ has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to decrease the activity of the TRPV1 ion channel, which can lead to a decrease in pain sensation. MMQ has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a variety of effects on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using MMQ in lab experiments is that it has been shown to be relatively safe and non-toxic. This makes it a good candidate for use in animal studies and potentially in human clinical trials. However, one limitation of using MMQ is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects on the body.

Future Directions

There are several future directions for research on MMQ. One area of research could focus on developing new pain medications based on MMQ's ability to inhibit the TRPV1 ion channel. Another area of research could focus on developing new treatments for Alzheimer's disease based on MMQ's ability to inhibit acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action of MMQ and its effects on the body.

Synthesis Methods

The synthesis of MMQ involves the reaction of 6-methylquinolin-4-ol with 3-(methoxymethyl)piperidine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of MMQ can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

MMQ has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of certain ion channels in the body. Specifically, MMQ has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in the sensation of pain. This makes MMQ a promising candidate for the development of new pain medications.
Another area of research has focused on MMQ's ability to modulate the activity of certain enzymes in the body. For example, MMQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes MMQ a potential candidate for the development of new treatments for Alzheimer's disease.

Properties

IUPAC Name

2-[[3-(methoxymethyl)piperidin-1-yl]methyl]-6-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-5-6-17-16(8-13)18(21)9-15(19-17)11-20-7-3-4-14(10-20)12-22-2/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHEXDMXPSZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCCC(C3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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